molecular formula C11H9ClN2OS B2518025 2-Chloro-2-phenyl-N-1,3-thiazol-2-ylacetamide CAS No. 116201-01-5

2-Chloro-2-phenyl-N-1,3-thiazol-2-ylacetamide

Cat. No.: B2518025
CAS No.: 116201-01-5
M. Wt: 252.72
InChI Key: BDBCWILLJCUQQW-UHFFFAOYSA-N
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Description

2-Chloro-2-phenyl-N-1,3-thiazol-2-ylacetamide is a chemical compound of interest in scientific research and development. It belongs to a class of N-(1,3-thiazol-2-yl)acetamide derivatives, which are recognized in medicinal chemistry for their diverse biological activities. While the specific properties of this compound are under investigation, related acetamide derivatives have been studied as potential anticholinesterase agents for managing neurological conditions like Alzheimer's disease . Similar compounds have also shown promise in research as anticonvulsant and antidepressant agents . Furthermore, acetamide derivatives are explored as potential PET tracers for imaging specific enzymes and have been investigated for anti-HIV activity . The synthetic route for closely related compounds typically involves the reaction of a substituted 2-aminothiazole precursor with chloroacetyl chloride . This product is intended for research purposes by qualified laboratory professionals and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-2-phenyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2OS/c12-9(8-4-2-1-3-5-8)10(15)14-11-13-6-7-16-11/h1-7,9H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBCWILLJCUQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=NC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodologies

Direct Acylation of 1,3-Thiazol-2-amine with 2-Chloro-2-phenylacetyl Chloride

The most widely reported method involves the nucleophilic acyl substitution of 1,3-thiazol-2-amine with 2-chloro-2-phenylacetyl chloride (CAS: 2912-62-1). This reaction proceeds under anhydrous conditions in the presence of a base to neutralize HCl byproducts.

Reaction Conditions
  • Solvent : Anhydrous toluene or dichloromethane (DCM).
  • Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
  • Temperature : Reflux (80–110°C) for 3–6 hours.
  • Molar Ratio : 1:1 stoichiometry between the amine and acid chloride to prevent over-acylation.

A representative procedure from Geronikaki and Theophilidis involves refluxing 1,3-thiazol-2-amine (8.52 mmol) with 2-chloro-2-phenylacetyl chloride (8.52 mmol) in dry toluene containing K₂CO₃ (17.04 mmol) for 3 hours. Post-reaction, the mixture is cooled, diluted with DCM, washed with saturated NaHCO₃ and water, dried over Na₂SO₄, and purified via recrystallization (ethyl acetate/petroleum ether) to yield colorless crystals.

Yield and Purity
  • Yield : 70–92%.
  • Purity : >95% (confirmed via HPLC and NMR).

Alternative Approaches: In Situ Generation of 2-Chloro-2-phenylacetyl Chloride

When 2-chloro-2-phenylacetyl chloride is unavailable, it can be synthesized from 2-chloro-2-phenylacetic acid (CAS: 1131-16-8) using thionyl chloride (SOCl₂) or oxalyl chloride. This method adds an extra step but is critical for laboratories without direct access to the acid chloride.

Synthesis of 2-Chloro-2-phenylacetyl Chloride
  • Reagents : 2-Chloro-2-phenylacetic acid, SOCl₂ (excess).
  • Conditions : Reflux in anhydrous DCM for 2 hours, followed by solvent evaporation.
  • Yield : 85–90%.

Optimization and Mechanistic Insights

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

  • Toluene vs. DCM : Toluene’s higher boiling point (110°C) facilitates reflux-driven reactions, while DCM offers faster kinetics at lower temperatures (40°C).
  • Inorganic vs. Organic Bases : K₂CO₃ is preferred for its mild basicity and ease of removal, whereas Et₃N may enhance solubility in polar solvents.

Side Reactions and Mitigation

  • Hydrolysis of Acid Chloride : Moisture-induced hydrolysis is minimized using anhydrous solvents and molecular sieves.
  • Diacylation : Controlled stoichiometry (1:1) and slow addition of acid chloride prevent N,N-diacylation.

Comparative Analysis of Reported Methods

Table 1 summarizes key synthetic protocols from the literature:

Method Solvent Base Temperature (°C) Time (h) Yield (%) Purity (%) Source
Direct Acylation Toluene K₂CO₃ 80 3 92 98
In Situ Acid Chloride DCM Et₃N 40 6 85 95

Structural Characterization and Validation

Post-synthesis characterization ensures the compound’s identity:

  • NMR : ¹H-NMR (DMSO-d₆) shows singlet peaks for the thiazole protons (δ 7.45–7.02 ppm) and acetamide’s methylene group (δ 4.12 ppm).
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 263.03 (C₁₁H₁₀ClN₂OS).

Industrial-Scale Considerations

For pharmaceutical applications (e.g., API intermediates), scalability and purity are paramount:

  • Purification : Recrystallization from ethyl acetate or column chromatography (silica gel, hexane/ethyl acetate).
  • Regulatory Compliance : Adherence to ICH guidelines for residual solvents and heavy metals.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-2-phenyl-N-1,3-thiazol-2-ylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2-Chloro-2-phenyl-N-1,3-thiazol-2-ylacetamide exhibits significant antimicrobial activity. A study evaluated various derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing promising results against Gram-positive bacteria and moderate effectiveness against Gram-negative strains .

Antimicrobial Activity Summary:

Bacterial StrainActivity Level
Staphylococcus aureusHigh
Methicillin-resistant S. aureus (MRSA)High
Escherichia coliModerate
Candida albicansModerate

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). In vitro studies demonstrated that certain derivatives exhibited significant cytotoxic effects, indicating potential as anticancer agents .

Anticancer Activity Results:

CompoundIC50 (µM)Cell Line Tested
Derivative d612.5MCF7
Derivative d715.0MCF7

Case Studies

  • Study on Antimicrobial Activity : A group of newly synthesized N-(substituted phenyl)-2-chloroacetamides was screened for antimicrobial potential using quantitative structure–activity relationship (QSAR) analysis. The results indicated that halogenated phenyl rings significantly enhance antimicrobial activity due to increased lipophilicity, facilitating membrane penetration .
  • Anticancer Research : In another study focusing on derivatives of 2-Chloro-2-phenyl-N-1,3-thiazol-2-ylacetamide, molecular docking studies revealed that specific substitutions on the thiazole ring improved binding affinity to cancer-related targets, suggesting a pathway for developing new anticancer therapeutics .

Mechanism of Action

The mechanism by which 2-Chloro-2-phenyl-N-1,3-thiazol-2-ylacetamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide

  • Structure : Lacks the α-chloro group but retains dual phenyl groups.
  • Properties : Exhibits a lower melting point (409–411 K) compared to the target compound. Crystal packing involves N–H···N hydrogen bonds and π–π interactions, enhancing stability .

2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide

  • Structure : Features a methyl group on the thiazole ring.
  • Properties : Higher molecular weight (314.4 g/mol) and altered solubility due to increased hydrophobicity.
  • Activity: Antimicrobial applications (e.g., against Listeria monocytogenes) suggest substituent-dependent shifts in biological targets compared to the calcium-sensitizing focus of the parent compound .

N-(Thiazol-2-yl)acetamide

  • Structure : Simplest analogue without chloro or phenyl groups.
  • Activity : Serves as a scaffold for anti-inflammatory and analgesic agents, underscoring the role of substituents in diversifying applications .

Functional Analogues with Bioactive Moieties

2-{[6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-1,3-thiazol-2-ylacetamide (4l)

  • Structure: Incorporates a benzimidazole-thienopyrimidine moiety.
  • Properties : High melting point (>300°C) and yellow crystalline form.
  • Activity : Potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, contrasting with the target compound’s cardiovascular focus .

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

  • Structure : Dichlorophenyl substitution at the α-position.
  • Properties : Twisted molecular conformation (79.7° dihedral angle between phenyl and thiazole rings) influences packing via N–H···N hydrogen bonds .
  • Activity: Not explicitly reported but hypothesized to exhibit enhanced ligand-receptor interactions due to halogen bonding .

Key Findings and Implications

  • Substituent Effects : The α-chloro and phenyl groups in 2-Chloro-2-phenyl-N-1,3-thiazol-2-ylacetamide are critical for calcium sensitization, while methyl or benzimidazole substitutions redirect activity toward antimicrobial applications .
  • Synthetic Accessibility : Carbodiimide-mediated coupling is a common route for N-1,3-thiazol-2-ylacetamide derivatives, enabling scalable production .
  • Thermal Stability : Higher melting points correlate with extended conjugated systems (e.g., compound 4l), suggesting enhanced stability for drug formulation .

Biological Activity

2-Chloro-2-phenyl-N-1,3-thiazol-2-ylacetamide is a heterocyclic compound characterized by the presence of a thiazole ring, which is renowned for its diverse biological activities. This compound has garnered attention in pharmacology due to its potential applications in treating various diseases, particularly cancer and infections.

The biological activity of 2-Chloro-2-phenyl-N-1,3-thiazol-2-ylacetamide is attributed to its interaction with multiple biochemical pathways. Thiazole derivatives have been shown to exhibit:

  • Antioxidant Activity : Protects cells from oxidative stress.
  • Analgesic and Anti-inflammatory Effects : Reduces pain and inflammation.
  • Antimicrobial Properties : Effective against a range of pathogens.
  • Antitumor Activity : Exhibits cytotoxic effects on cancer cells.

Anticancer Activity

Research indicates that compounds similar to 2-Chloro-2-phenyl-N-1,3-thiazol-2-ylacetamide demonstrate significant anticancer properties. A study evaluated various thiazole derivatives against 60 cancer cell lines, revealing that certain derivatives exhibited GI50 values as low as 0.25 μM for ovarian cancer, indicating potent anticancer activity .

Antimicrobial Activity

The compound has also been tested for antimicrobial efficacy. In vitro studies have shown that it possesses substantial antibacterial and antifungal activities. For instance, compounds related to this thiazole derivative achieved minimum inhibitory concentrations (MIC) as low as 0.23 mg/mL against Bacillus cereus .

Case Studies

Several case studies highlight the biological efficacy of thiazole derivatives:

  • Cytotoxicity Testing :
    • A bioluminescence inhibition test using Photobacterium leiognathi demonstrated that thiazole derivatives could inhibit bacterial luminescence, suggesting potential cytotoxic effects .
  • Antimicrobial Evaluation :
    • In a comparative study, the synthesized thiazole compounds exhibited strong antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli, with significant reductions in biofilm formation .

Data Tables

Biological Activity Efficacy (MIC/MBC) Target Pathogen/Cancer Type
AnticancerGI50: 0.25–0.69 μMOvarian Cancer
AntibacterialMIC: 0.23 mg/mLBacillus cereus
AntifungalMIC: 0.47–0.94 mg/mLCandida species

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